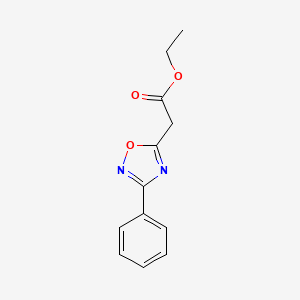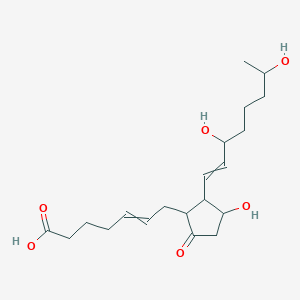
19(R)-hydroxy Prostaglandin E2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19®-hydroxy Prostaglandin E2 is a biologically active lipid compound that belongs to the prostaglandin family. Prostaglandins are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, vasodilation, and smooth muscle function. 19®-hydroxy Prostaglandin E2 is a specific isomer of Prostaglandin E2, characterized by the presence of a hydroxyl group at the 19th carbon position in the R configuration.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 19®-hydroxy Prostaglandin E2 typically involves multi-step organic synthesis starting from arachidonic acid. The key steps include the formation of the prostaglandin ring structure followed by the introduction of the hydroxyl group at the 19th carbon position. Common reagents used in these reactions include oxidizing agents, protecting groups, and catalysts to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of 19®-hydroxy Prostaglandin E2 involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often utilizing advanced chromatographic methods for purification. The reaction conditions are carefully controlled to maintain the integrity of the hydroxyl group and prevent unwanted side reactions.
化学反应分析
Types of Reactions: 19®-hydroxy Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 19®-hydroxy Prostaglandin E2, each with distinct biological activities.
科学研究应用
19®-hydroxy Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and synthesis of prostaglandins.
Biology: Investigated for its role in cellular signaling pathways and its effects on immune cell function.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
19®-hydroxy Prostaglandin E2 exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, such as EP2 and EP4 receptors. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP) and the modulation of various cellular functions. The compound’s effects are mediated through the regulation of gene expression, protein phosphorylation, and enzyme activity.
相似化合物的比较
Prostaglandin E2: The parent compound, lacking the hydroxyl group at the 19th position.
19(S)-hydroxy Prostaglandin E2: The stereoisomer with the hydroxyl group in the S configuration.
Prostaglandin F2α: Another prostaglandin with different functional groups and biological activities.
Uniqueness: 19®-hydroxy Prostaglandin E2 is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its ability to selectively bind to certain GPCRs and modulate specific signaling pathways sets it apart from other prostaglandins.
属性
IUPAC Name |
7-[2-(3,7-dihydroxyoct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYDBMHYPQFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
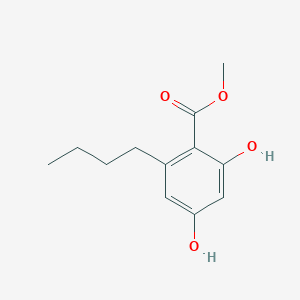
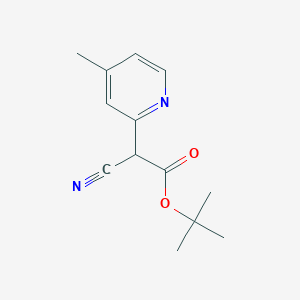
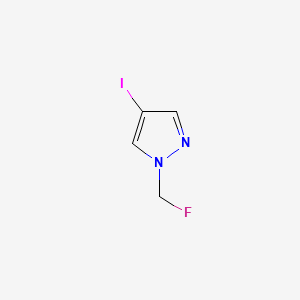
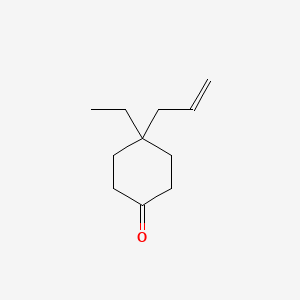
![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
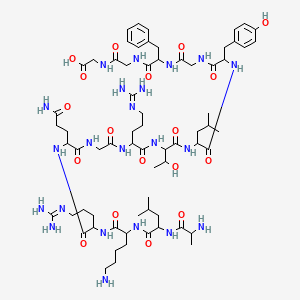
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)

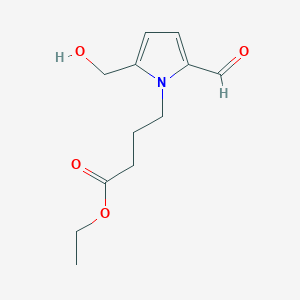
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
